4-Ethylcarbamoylmethoxy-3-fluoro-benzenesulfonyl chloride
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Overview
Description
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride is a chemical compound with a complex structure that includes an ethylamino group, a fluorobenzene ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorobenzenesulfonyl chloride. This intermediate is then reacted with ethylamino and oxoethoxy groups under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring can help optimize the production process and reduce the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various reduced or oxidized derivatives of the original compound .
Scientific Research Applications
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biological molecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
- 4-(2-(Dimethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
- 4-(2-(Amino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
Uniqueness
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as methylamino or dimethylamino groups .
Properties
Molecular Formula |
C10H11ClFNO4S |
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Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-[2-(ethylamino)-2-oxoethoxy]-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClFNO4S/c1-2-13-10(14)6-17-9-4-3-7(5-8(9)12)18(11,15)16/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
NVCVYPHDHLZQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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